![molecular formula C9H7N3O3 B3083344 4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid CAS No. 114163-38-1](/img/structure/B3083344.png)
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid
Overview
Description
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-acetaminonicotinic acid with a primary amine . Another method includes the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine: This compound shares a similar core structure but differs in its functional groups and properties.
Pyrrolopyrazine derivatives: These compounds have a related heterocyclic structure and exhibit similar chemical behaviors.
Uniqueness
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-12-7-5(3-2-4-10-7)11-6(8(12)13)9(14)15/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHXDXMLMSXDBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C(C1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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